Product packaging for Sperm acrosomal peptide P23(Cat. No.:CAS No. 137132-73-1)

Sperm acrosomal peptide P23

Cat. No.: B1681070
CAS No.: 137132-73-1
M. Wt: 669.9 g/mol
InChI Key: JBTSEHVEYVZLQD-OOPVGHQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Sperm Acrosomal Function in Oocyte Activation

The journey of a sperm cell culminates in its fusion with an oocyte, a process that triggers the quiescent egg to embark on the path of development. Central to this is the acrosome, a specialized vesicle located at the head of the spermatozoon. uniprot.org The acrosome reaction, an exocytotic process, is an indispensable prerequisite for fertilization. britannica.com During this reaction, the outer membrane of the acrosome fuses with the sperm's plasma membrane, releasing a cocktail of enzymes. spandidos-publications.comimrpress.com These enzymes, such as hyaluronidase (B3051955) and acrosin, are crucial for the sperm to penetrate the protective layers surrounding the oocyte, namely the cumulus oophorus and the zona pellucida. spandidos-publications.comiiarjournals.org

Upon successful penetration, the sperm membrane fuses with the oocyte membrane, an event that initiates oocyte activation. nih.gov This activation is characterized by a series of complex biochemical and physiological changes within the oocyte, including a rise in intracellular calcium concentration, completion of meiosis, and the initiation of DNA replication. nih.gov It is within this critical window of interaction that sperm-derived factors, including specific peptides, are introduced into the oocyte, serving as the primary molecular triggers for development.

Historical Discovery and Initial Characterization of Sperm Acrosomal Peptide P23

The quest to identify the specific sperm-derived factors responsible for oocyte activation led researchers to investigate the contents of the sperm acrosome.

Scientific investigation into the mechanisms of fertilization in the marine worm Urechis caupo led to the groundbreaking discovery of this compound. Researchers had previously demonstrated that proteins from the sperm acrosome could activate eggs. nih.gov To pinpoint the active component, these acrosomal proteins were enzymatically broken down into smaller, soluble peptide fragments. nih.gov This mixture of peptides was found to successfully activate eggs, often leading to parthenogenetic cleavage. nih.gov

Through a meticulous process of purification, the active peptide, designated P23, was isolated from this complex mixture. nih.gov This purification process allowed for the study of a single, potent molecule responsible for initiating egg development.

Following its successful isolation, the primary structure of P23 was determined. The amino acid sequence of this biologically active peptide was elucidated to be Val-Ala-Lys-Lys-Pro-Lys. nih.gov To confirm that this specific sequence was indeed responsible for the observed oocyte activation, a synthetic version of the peptide was created. This synthetic P23 exhibited the same biological activity as the naturally derived peptide, confirming its identity and function. nih.gov

Further research demonstrated that P23 could induce the full spectrum of developmental events in Urechis eggs that are typically seen after fertilization, including the fertilization potential, completion of meiosis, and DNA replication. nih.gov Interestingly, when covalently attached to a larger carrier protein, bovine serum albumin, P23 was still able to activate eggs, indicating that it acts on the external surface of the egg. nih.gov

Research Findings on this compound

PropertyFindingCitation
Source Sperm acrosomal protein of the marine worm Urechis caupo nih.gov
Primary Amino Acid Sequence Val-Ala-Lys-Lys-Pro-Lys nih.gov
Biological Activity Induces oocyte activation, including fertilization potential, completion of meiosis, and DNA replication. nih.gov
Mechanism of Action Acts on the external surface of the egg. nih.gov
Species Specificity Activates Urechis caupo and oyster eggs but not sea urchin eggs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H59N9O7 B1681070 Sperm acrosomal peptide P23 CAS No. 137132-73-1

Properties

CAS No.

137132-73-1

Molecular Formula

C31H59N9O7

Molecular Weight

669.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C31H59N9O7/c1-19(2)25(35)29(44)36-20(3)26(41)37-21(11-4-7-15-32)27(42)38-22(12-5-8-16-33)30(45)40-18-10-14-24(40)28(43)39-23(31(46)47)13-6-9-17-34/h19-25H,4-18,32-35H2,1-3H3,(H,36,44)(H,37,41)(H,38,42)(H,39,43)(H,46,47)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

JBTSEHVEYVZLQD-OOPVGHQCSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N

Appearance

Solid powder

Other CAS No.

137132-73-1

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VAKKPK

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

P23 sperm acrosomal peptide
sperm acrosomal peptide P23
Val-Ala-Lys-Lys-Pro-Lys

Origin of Product

United States

Biological Functions and Physiological Roles of Sperm Acrosomal Peptide P23

Initiation of Oocyte Development by Sperm Acrosomal Peptide P23

The primary function of P23 is to activate the oocyte, setting in motion a cascade of developmental processes. This activation encompasses several key events that are essential for the successful development of an embryo.

Induction of Fertilization Potential

P23 has been shown to induce the fertilization potential in oocytes of the marine worm Urechis. nih.gov This refers to the change in the electrical potential of the oocyte's membrane, a critical step that occurs upon fertilization to prevent polyspermy, the fertilization of an egg by more than one sperm. The ability of P23 to trigger this electrical change highlights its role as a key signaling molecule in the initial stages of fertilization.

Stimulation of Meiosis Completion and DNA Replication

A pivotal role of P23 is the stimulation of the oocyte to complete meiosis. nih.gov Oocytes are typically arrested in a specific stage of meiosis, a specialized type of cell division, until fertilization occurs. P23 triggers the resumption and completion of this process, which is necessary to produce a haploid nucleus that can fuse with the sperm's genetic material. nih.govwikipedia.org Following the completion of meiosis, P23 also induces DNA replication, preparing the newly formed zygote for its first mitotic division. nih.govnih.gov This sequence of events, from meiotic completion to DNA replication, is a fundamental part of the transition from a quiescent oocyte to a developing embryo. nih.govuni-muenchen.demit.edu

Promotion of Parthenogenetic Cleavage

Interestingly, P23 can induce parthenogenetic cleavage, which is the development of an embryo from an unfertilized egg. nih.gov When applied to Urechis eggs, P23 can stimulate them to divide and, in some cases, develop into trochophore larvae, especially when a sperm centrosome is also introduced. nih.gov This demonstrates the potent ability of P23 to initiate the full developmental program of the oocyte, even in the absence of a sperm's genetic contribution.

Mode of Action of this compound on the Oocyte

The mechanism by which P23 exerts its effects on the oocyte has been a subject of scientific investigation. Evidence points towards an interaction with the oocyte's exterior.

Evidence for Extracellular Receptor Interaction

Research has shown that P23 acts on the external surface of the egg. nih.gov This was demonstrated by covalently coupling P23 to bovine serum albumin, a large protein that cannot enter the cell. This complex was still able to activate the eggs, indicating that P23 does not need to enter the oocyte to initiate its developmental cascade. nih.gov This finding strongly suggests the presence of a specific receptor on the oocyte's surface that binds to P23, thereby transmitting the activation signal into the cell's interior. The interaction between sperm and egg is a well-established species-specific event involving complementary molecules on their respective surfaces. nih.gov

Species-Specific Activity Profiles of this compound

The activity of this compound is not universal across all species, indicating a degree of species-specificity in its action. nih.gov While P23, derived from the marine worm Urechis, effectively activates Urechis oocytes, it does not have the same effect on sea urchin eggs. nih.gov However, it does induce germinal vesicle breakdown in oyster eggs, suggesting some cross-species activity, albeit with different outcomes. nih.gov This specificity is a common feature in fertilization, where sperm-egg recognition and interaction are often restricted to the same or closely related species. semanticscholar.orgmdpi.com

SpeciesEffect of Urechis P23
Urechis (marine worm) Induces fertilization potential, meiosis completion, DNA replication, and parthenogenetic cleavage. nih.gov
Sea Urchin No activation observed. nih.gov
Oyster Induces germinal vesicle breakdown. nih.gov

Molecular Mechanisms and Cellular Interactions of Sperm Acrosomal Peptide P23

Intracellular Signaling Pathways Modulated by Sperm Acrosomal Peptide P23

The interaction of P23 with the egg surface triggers a cascade of intracellular signals, fundamentally altering the egg's physiological state. These changes are critical for the transition from a quiescent gamete to a developing embryo.

The regulation of intracellular pH (pHi) is a fundamental process in cellular function, and it is particularly crucial during fertilization. mdpi.comnih.gov Research demonstrates that the this compound directly influences the egg's internal pH. The external application of P23 to Urechis caupo eggs induces an increase in pHi, a change that is also characteristic of normal fertilization. researchgate.net The dynamics of this pH shift are sensitive to the duration of the egg's exposure to the peptide. A brief exposure (1.5-2 minutes) to P23 can lead to partial activation, where the pHi begins to rise but then returns to near-control levels or remains only slightly elevated. researchgate.net In contrast, a more sustained exposure results in a significant pHi increase, comparable to or even slightly higher than that observed during fertilization by a sperm cell. researchgate.net This modulation of pHi is a critical component for the successful completion of meiosis and subsequent developmental events. researchgate.netnih.gov

A universal hallmark of egg activation across many species is a dramatic and rapid increase in the intracellular concentration of free calcium ions ([Ca2+]i). nih.govfrontiersin.org The peptide P23 is a potent initiator of this critical signaling event. Studies have shown that applying P23 to the exterior of Urechis caupo oocytes causes a significant increase in [Ca2+]i. nih.govmountainscholar.org This Ca2+ influx is a primary component of the "fertilization potential," an electrical change in the egg membrane that P23 is known to induce. nih.gov The rise in calcium is predominantly due to the entry of external Ca2+ through voltage-gated channels in the egg's plasma membrane. nih.gov This effect can be blocked by cobalt chloride (CoCl2), a known calcium channel blocker, confirming the pathway of ion entry. nih.gov The coordinated increases in both intracellular calcium and pH are essential for driving the egg out of meiotic arrest and initiating development. researchgate.netnih.gov

Relationship of this compound with Acrosome Reaction Processes

The acrosome reaction is an indispensable exocytotic event where the sperm releases enzymes that allow it to penetrate the egg's protective layers. amegroups.cnmdpi.com P23, being derived from an acrosomal protein, is intrinsically linked to this process, acting as a molecular signal that communicates the sperm's arrival to the egg.

Acrosomal exocytosis involves the fusion of the outer acrosomal membrane with the sperm's plasma membrane, releasing the acrosome's contents. amegroups.cnamegroups.org P23 is a soluble peptide fragment that results from the enzymatic cleavage of a larger sperm acrosomal protein. nih.gov Its release is a consequence of the acrosome reaction, allowing it to function as a signaling molecule. Once externalized, P23 acts on the egg to trigger the downstream events of fertilization, such as the completion of meiosis and the initiation of DNA replication. nih.gov This demonstrates a functional integration where the exocytotic event in the sperm releases a specific peptide that, in turn, activates the egg.

The acrosome reaction is a profound reorganization of the sperm head's membranes. bioscientifica.comimrpress.com It is a prerequisite for the sperm to fuse with the egg plasma membrane. mdpi.com P23 is generated from a protein housed within the acrosome. nih.gov The dynamic membrane fusion events of the acrosome reaction are what allow for the release of P23 into the extracellular space between the gametes. Therefore, the interplay is sequential: the acrosomal membrane dynamics of the sperm must occur to liberate the P23 peptide, which then carries out its function as an intercellular signaling molecule by interacting with the egg membrane. nih.gov

Potential Interactions with Other Spermatozoal Proteins and Egg Receptors

The specificity of P23's action suggests a receptor-mediated mechanism. Research has shown that P23 acts on the external surface of the egg. nih.gov When P23 was chemically linked to a large carrier protein, bovine serum albumin, which would prevent its entry into the cell, the complex still successfully activated eggs. nih.gov This finding strongly indicates that P23 binds to a specific receptor on the oocyte's plasma membrane to initiate its signaling cascade.

The interaction also appears to be species-specific, further supporting the existence of a dedicated receptor. While the P23 peptide from Urechis can activate oyster eggs, it does not activate the eggs of sea urchins, pointing to evolutionary divergence in these receptor systems. nih.gov Although the precise identity of the P23 receptor on the egg surface has not been fully characterized, its existence is well-supported by the functional evidence. nih.govnih.gov It's important to note that while other studies have mentioned a monoclonal antibody also named P23 in the context of sperm-egg interactions in pigs, this is a distinct laboratory tool and not the Urechis acrosomal peptide. rupress.org

Research Findings Summary

SectionKey FindingOrganism StudiedCitation
3.1.1 P23 induces an increase in the egg's intracellular pH (pHi).Urechis caupo researchgate.net
3.1.2 P23 causes an increase in intracellular Ca2+ by promoting influx from the external medium.Urechis caupo nih.gov
3.2.1 P23 is a peptide from an acrosomal protein that activates the egg upon release.Urechis caupo nih.gov
3.3 P23 acts on the external surface of the egg, indicating interaction with a membrane receptor.Urechis caupo nih.gov

General Sperm-Egg Recognition Protein Systems

Sperm-egg recognition is a fundamental and highly specific process that ensures the successful fusion of gametes from the same species, initiating the development of a new organism. This intricate interaction is mediated by a series of molecular events, primarily involving proteins on the surfaces of both the sperm and the egg. The process generally includes species-specific binding of the sperm to the egg's extracellular coat (e.g., the zona pellucida in mammals or the vitelline envelope in invertebrates), the triggering of the acrosome reaction in the sperm, penetration of the egg coat, and finally, the fusion of the two cell membranes. imrpress.com

The acrosome reaction is a crucial exocytotic event where the sperm releases a cocktail of enzymes from its acrosomal vesicle. imrpress.commdpi.com These enzymes, such as proteases and glycosidases, help the sperm digest a path through the egg's protective layers. nih.gov Beyond these lytic enzymes, the acrosome also contains specific proteins and peptides that act as signaling molecules to "activate" the egg, awakening it from its metabolically quiescent state. nih.gov

A prime example of such a signaling molecule is the this compound from the marine worm, Urechis caupo. nih.gov This peptide is not an enzyme but an effector molecule that initiates a cascade of developmental events within the egg upon external contact. Research has shown that P23, a small hexapeptide, can by itself induce the complete sequence of changes that normally follow fertilization. nih.gov These changes include the generation of a fertilization potential (a change in the egg's membrane electrical charge), the completion of meiosis, and the initiation of DNA replication. nih.gov This demonstrates that specific acrosomal components can serve as the primary trigger for egg activation.

The action of P23 is highly specific. While it successfully activates the eggs of Urechis caupo and can induce germinal vesicle breakdown in oyster eggs, it has no effect on the eggs of sea urchins, highlighting the species-specific nature of these recognition and signaling systems. nih.govbiologists.comnih.gov Studies using a version of P23 covalently attached to a large protein (bovine serum albumin) confirmed that the peptide acts on the external surface of the egg, presumably by binding to a specific receptor, to initiate the activation program. nih.gov

Table 1: Research Findings on this compound

Characteristic Detailed Research Finding Source(s)
Origin Isolated from the acrosomal protein of the marine worm Urechis caupo. nih.gov
Molecular Structure A hexapeptide with the amino acid sequence Val-Ala-Lys-Lys-Pro-Lys. nih.gov
Primary Function Acts as an external signaling molecule that initiates egg development (parthenogenesis). nih.gov
Biological Effects Induces a full suite of fertilization events: fertilization potential, completion of meiosis, and DNA replication. nih.gov
Mechanism of Action Binds to the external surface of the egg, likely to a specific receptor, triggering an influx of extracellular calcium and an increase in intracellular pH. nih.govbiologists.combioscientifica.com
Species Specificity Activates Urechis caupo and oyster eggs but does not activate sea urchin eggs. nih.gov

Role of Associated Phospholipases

While the this compound in Urechis caupo activates the egg through a receptor-mediated ion influx, a predominant mechanism for egg activation in many other animal species involves the direct action of phospholipase enzymes. biologists.comnih.gov These enzymes are delivered by the sperm or activated on the egg membrane upon gamete binding, and they play a central role in generating the intracellular signals, particularly calcium (Ca²⁺), that drive development.

In mammals, the key egg-activating factor is a sperm-specific phospholipase C isoform known as PLC-zeta (PLCζ). nih.govfrontiersin.orgnih.gov Upon fusion of the sperm and egg, PLCζ is released from the sperm into the egg's cytoplasm. nih.gov There, it catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.gov IP₃ binds to its receptors on the egg's endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. bioscientifica.comresearchgate.net This release manifests as a series of characteristic Ca²⁺ oscillations that are both necessary and sufficient to initiate all the events of egg activation, from the completion of meiosis to the start of embryonic development. frontiersin.orgnih.gov The unique potency of PLCζ allows it to generate these sustained oscillations, a pattern crucial for proper development in mammals. nih.govnih.gov

The involvement of phospholipases in fertilization is not limited to mammals or the PLCζ isoform.

Phospholipase C-gamma (PLCγ): In mouse sperm, PLCγ is present in the sperm head. Its activation is triggered when the sperm binds to the ZP3 glycoprotein (B1211001) on the zona pellucida. This activation is a critical step in the signaling cascade that leads to the acrosome reaction, a prerequisite for the sperm to penetrate the zona pellucida. nih.gov

Phosphatidylcholine-Specific PLC (PC-PLC): Studies in the toad Rhinella arenarum have identified a PC-PLC activity in sperm extracts. A fraction containing this enzyme was capable of inducing oocyte activation when microinjected, suggesting a different phospholipase pathway that may not rely on the canonical IP₃-mediated Ca²⁺ release.

These examples underscore that while the ultimate goal of egg activation is conserved, the molecular triggers provided by the sperm have diversified. The P23 peptide system in Urechis represents a strategy based on a ligand-receptor interaction at the cell surface, whereas the phospholipase-based systems seen in mammals and other vertebrates involve the introduction of a sperm-specific enzyme into the egg to directly generate internal second messengers.

Table 2: Comparative Role of Phospholipases in Fertilization

Phospholipase Type Organism(s) Role in Fertilization Mechanism Source(s)
PLC-zeta (PLCζ) MammalsPrimary egg-activating factor.Delivered into the egg cytoplasm upon fusion; hydrolyzes PIP₂ to generate IP₃, causing sustained Ca²⁺ oscillations. nih.govfrontiersin.orgnih.govnih.gov
PLC-gamma (PLCγ) MouseSignal transduction for the acrosome reaction.Activated in the sperm head upon binding to the zona pellucida, contributing to the signaling cascade for acrosomal exocytosis. nih.gov
PC-PLC Amphibians (Rhinella arenarum)Potential egg-activating factor.Found in sperm extracts capable of inducing oocyte activation upon microinjection, suggesting a phosphatidylcholine-specific pathway.

Research Methodologies and Experimental Paradigms in Sperm Acrosomal Peptide P23 Studies

Peptide Synthesis and Efficacy Assessment in Vitro

The study of P23's function begins with its synthesis. The peptide, with the amino acid sequence Val-Ala-Lys-Lys-Pro-Lys, is artificially manufactured for experimental use. nih.gov This synthetic peptide's biological activity is then confirmed to be identical to the naturally occurring peptide isolated from sperm acrosomal protein. nih.gov

A key method to assess the efficacy of synthetic P23 is by observing its ability to activate eggs in vitro. nih.gov In these experiments, the peptide is added to a solution containing eggs, and researchers monitor for signs of activation, such as parthenogenetic cleavage. nih.gov To confirm that P23 acts on the external surface of the egg, it can be covalently coupled to a larger molecule like bovine serum albumin. nih.gov This prevents the peptide from entering the cell, and if activation still occurs, it demonstrates an external mechanism of action. nih.gov

In Vitro Oocyte Activation and Embryonic Development Assays

A crucial aspect of P23 research involves in vitro assays to determine its capacity to initiate oocyte activation and support subsequent embryonic development. Oocyte activation is a series of events triggered by fertilization that are essential for the initiation of embryonic development. biorxiv.org

Researchers conduct experiments where oocytes are treated with P23, and the subsequent developmental stages are meticulously recorded. nih.govnih.gov Key indicators of successful activation and development include the formation of two-cell, four-cell, and eight-cell embryos, as well as the morula and blastocyst stages. nih.gov In some studies, to further investigate the peptide's role, a sperm centrosome can be introduced into an egg before it is activated by P23. nih.gov The subsequent normal development of these eggs into larvae demonstrates the peptide's effectiveness in initiating the complete developmental cascade. nih.gov

The success of these assays is often quantified by comparing the rates of development in P23-treated oocytes to control groups. These findings are critical for understanding the peptide's potential as a tool in assisted reproductive technologies.

Advanced Microscopic Techniques for Cellular Event Visualization

Visualizing the cellular events that occur upon P23 treatment is paramount to understanding its mechanism of action. Various advanced microscopic techniques are employed to observe the structural and dynamic changes within the oocyte.

Bright-Field, Phase-Contrast, and Fluorescence Microscopy

Phase-contrast microscopy is valuable for observing unstained, living cells, providing contrast to transparent specimens. This is particularly useful for monitoring dynamic processes in real-time without the need for potentially harmful stains.

Fluorescence microscopy offers a powerful way to visualize specific cellular components and processes. wikipedia.org This technique involves labeling specific molecules or structures with fluorescent dyes or proteins. researchgate.netwikipedia.org For instance, fluorescent stains can be used to visualize the acrosome, mitochondria, and nucleus of sperm, allowing for detailed assessment of their integrity and spatial distribution. researchgate.net In the context of P23 research, fluorescence microscopy can be used to track changes in intracellular ion concentrations, the status of the meiotic spindle, and the distribution of specific proteins within the oocyte following peptide exposure. nih.gov

Electrophysiological Analyses of Oocyte Membrane Potentials

The interaction of sperm acrosomal peptide P23 with the oocyte membrane can induce changes in the oocyte's electrical properties. Electrophysiological techniques are employed to measure these changes, providing insights into the initial signaling events of fertilization.

One of the primary methods used is the two-electrode voltage clamp . nih.govresearchgate.net This technique allows researchers to control the membrane potential of the oocyte and record the ionic currents that flow across the membrane in response to the application of P23. nih.gov By analyzing these currents, scientists can deduce which types of ion channels are being opened or closed by the peptide. For example, studies have shown that P23 induces a fertilization potential, which is a characteristic change in the oocyte's membrane potential upon fertilization. nih.gov These electrophysiological recordings are crucial for understanding the immediate molecular interactions between P23 and the oocyte membrane that lead to activation.

Biochemical and Proteomic Approaches for Characterization

To fully understand the function of this compound, it is essential to characterize it biochemically and identify the proteins it interacts with.

Protein/Peptide Purification and Characterization

The initial step often involves the purification of P23 from sperm acrosomal proteins. nih.gov This can be achieved through enzymatic cleavage of the source protein followed by purification techniques to isolate the active peptide. nih.gov

Once purified, the peptide's amino acid sequence is determined. nih.gov Further characterization can involve techniques like polyacrylamide gel electrophoresis (PAGE) to determine its molecular weight and purity. nih.govnih.gov

Proteomic analysis plays a significant role in identifying proteins within the acrosomal matrix and understanding their changes during sperm maturation and the acrosome reaction. nih.govnih.gov Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are used to identify proteins by analyzing the mass of their peptide fragments. nih.gov This approach can help to identify proteins that may be associated with P23 or involved in the same functional pathways.

Immunoprecipitation is another valuable technique used to study protein-protein interactions. nih.gov In this method, an antibody specific to P23 could be used to pull the peptide out of a solution, along with any proteins that are bound to it. These interacting proteins can then be identified using proteomic methods.

Below is a table summarizing the key research methodologies used in the study of this compound:

Research AreaMethodologyPurpose
Peptide Synthesis & Efficacy Chemical Peptide SynthesisTo produce a synthetic version of P23 for experimental use. nih.gov
In Vitro Oocyte Activation AssayTo assess the biological activity of synthetic P23 by observing egg activation. nih.gov
Oocyte Activation & Development In Vitro Fertilization (IVF) and CultureTo evaluate the ability of P23 to support embryonic development to various stages. nih.gov
Microscopic Visualization Bright-Field MicroscopyTo observe the general morphology of sperm and oocytes. researchgate.net
Fluorescence MicroscopyTo visualize specific cellular structures and processes using fluorescent labels. researchgate.netwikipedia.org
Electrophysiological Analysis Two-Electrode Voltage ClampTo measure changes in oocyte membrane potential and ion channel activity upon P23 application. nih.govresearchgate.net
Biochemical Characterization Protein/Peptide PurificationTo isolate P23 from its natural source for sequencing and functional studies. nih.gov
Mass Spectrometry (e.g., MALDI-TOF)To identify proteins and determine their amino acid sequences. nih.gov
ImmunoprecipitationTo identify proteins that interact with P23. nih.gov

Molecular Sequence Data Analysis

The analysis of this compound's molecular sequence was a critical step in its identification and characterization. The process began with the enzymatic treatment of the total acrosomal protein from the marine worm Urechis. This protein was cleaved into smaller, soluble peptide fragments using the enzyme Thermolysin. nih.gov

Following cleavage, the resulting mixture of peptides was tested for biological activity, and the active component, designated P23, was isolated and purified. The determination of its primary structure was accomplished through amino acid sequencing. nih.gov This analysis revealed that P23 is a hexapeptide with the specific sequence Val-Ala-Lys-Lys-Pro-Lys. nih.gov To confirm that this sequence was responsible for the observed biological effects, a synthetic version of the peptide was created, which demonstrated the same activity as the naturally derived, purified peptide. nih.gov

Table 1: Amino Acid Sequence of this compound

Position Amino Acid Abbreviation
1 Valine Val
2 Alanine Ala
3 Lysine Lys
4 Lysine Lys
5 Proline Pro
6 Lysine Lys

This table details the primary amino acid sequence of the P23 peptide as determined through molecular sequence analysis. nih.gov

Utilization of Model Organisms in this compound Research

The functional investigation of this compound has been centered on the use of specific marine invertebrate model organisms. The primary model system for the discovery and functional characterization of P23 is the gametes of the marine worm, Urechis. nih.gov

In this model, researchers added the purified P23 peptide to unfertilized eggs. The experiments demonstrated that P23 is capable of activating the eggs, initiating the full sequence of developmental changes that typically occur after fertilization. These changes included the induction of the fertilization potential, the completion of meiosis, and the start of DNA replication. nih.gov Furthermore, when a sperm centrosome was introduced into an egg prior to activation, the subsequent addition of P23 enabled the egg to develop normally into a trochophore larva. nih.gov To determine how P23 interacts with the egg, it was covalently linked to bovine serum albumin, a large protein. This complex was still able to activate the eggs, indicating that P23 acts on the external surface of the egg cell. nih.gov

The species specificity of P23's activity was also investigated using other model organisms. The peptide was found to be ineffective at activating the eggs of sea urchins. However, it did induce germinal vesicle breakdown in oyster eggs, demonstrating a degree of cross-species activity, though the full activation sequence seen in Urechis was not observed. nih.gov

Table 2: Summary of Model Organisms in P23 Research

Model Organism Experimental Application Observed Findings Citation
Marine Worm (Urechis) Egg activation studies P23 induced the complete sequence of post-fertilization events, including meiosis completion and DNA replication. nih.gov
Sea Urchin Species specificity testing P23 did not activate sea urchin eggs. nih.gov
Oyster Species specificity testing P23 caused germinal vesicle breakdown. nih.gov

This table summarizes the key findings from experiments using different model organisms to study the function of this compound.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Thermolysin
Bovine serum albumin
Valine
Alanine
Lysine

Future Directions and Open Questions in Sperm Acrosomal Peptide P23 Research

Comprehensive Elucidation of Downstream Signaling Cascades

The binding of a sperm to an egg initiates a cascade of events crucial for fertilization. In some species, this process is mediated by specific proteins and peptides. For instance, in humans, zona pellucida (ZP) glycoproteins on the egg's surface play a key role in inducing the acrosome reaction in sperm. This process involves at least two receptor-mediated signaling pathways in the sperm's plasma membrane: a G-protein-coupled receptor pathway that activates Phospholipase C β1 (PLCβ1) and a tyrosine kinase receptor pathway coupled to PLCγ. nih.gov Activation of these pathways leads to an increase in intracellular calcium and pH, which are essential for the fusion of the sperm's plasma and outer acrosomal membranes, culminating in the acrosome reaction. nih.gov

In the context of sperm capacitation, the process by which sperm become competent to fertilize an egg, signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA) are well-studied. nih.govresearchgate.net However, research in mouse spermatozoa suggests that the tyrosine phosphorylation of sperm surface proteins, a key event in capacitation, is primarily driven by the extracellular signal-regulated kinase (ERK) module of the mitogen-activated protein kinase (MAPK) pathway, rather than the canonical cAMP/PKA cascade. nih.gov

The sperm acrosomal peptide P23, identified in the marine worm Urechis caupo, has been shown to activate eggs by acting on their external surface. nih.gov This activation includes inducing a fertilization potential, the completion of meiosis, and DNA replication. nih.gov A critical effect of P23 is the induction of an increase in intracellular calcium (Cai) in the oocyte. nih.gov This Cai increase is believed to be a primary result of external calcium entering through voltage-gated calcium channels that open during the fertilization potential. nih.gov Both an increase in Cai and intracellular pH are necessary for germinal vesicle breakdown (GVBD), a key step in egg activation. nih.gov

Future research will need to comprehensively map the downstream signaling cascades initiated by P23. This will involve identifying the full spectrum of kinases, second messengers, and transcription factors that are activated or inhibited following P23 binding to its oocyte receptor. Understanding these pathways is fundamental to a complete picture of fertilization.

Identification and Characterization of Specific Oocyte Receptors

A critical, yet still enigmatic, aspect of fertilization is the precise identification of the oocyte receptors that bind to sperm ligands. While molecules like the ADAM family proteins and their oocyte integrin receptors have been proposed to be involved in sperm-oolemmal binding, the complementary oocyte binding partners for many sperm ligands remain uncharacterized. nih.gov

In the context of P23, the specific oocyte surface receptor to which it binds is yet to be definitively identified. Research has shown that P23 acts on the external surface of the egg, as a P23-bovine serum albumin conjugate was also able to activate eggs. nih.gov This strongly suggests the presence of a specific receptor.

The identification of such a receptor is a paramount goal for future research. Techniques such as affinity panning with oocyte lysates using P23 as a target, similar to the approach used to identify SAS1B as a binding partner for the sperm acrosomal protein SLLP1, could prove fruitful. nih.gov Once identified, the receptor's structure, binding affinity for P23, and its downstream signaling mechanisms can be thoroughly investigated. This knowledge is essential for a complete molecular understanding of the initial sperm-egg interaction mediated by P23.

Investigation of Analogous Peptides and Their Comparative Biology

The study of peptides with functions analogous to P23 in other species can provide valuable insights into the evolution and diversity of fertilization mechanisms. For example, the fertilization promoting peptide (FPP), a tripeptide with the sequence pGlu-Glu-ProNH2, has been identified in the seminal plasma of various mammals, including mice and humans. nih.gov FPP has been shown to accelerate capacitation in uncapacitated sperm and inhibit spontaneous acrosomal exocytosis in capacitated sperm, thereby enhancing their fertilizing potential. nih.gov

Another example is the YLP(12) peptide, a dodecamer sequence identified in humans that is involved in sperm-zona pellucida binding. nih.gov This peptide recognizes the ZP3 component of the human zona pellucida and is localized to the acrosomal region of the sperm. nih.gov

In plants, a diverse array of small, cysteine-rich peptides and receptor-like kinases play crucial roles in the complex communication between pollen and pistil during fertilization. frontiersin.orgfrontiersin.org These peptide-receptor interactions are fundamental to processes like pollen hydration, germination, and guidance to the ovule. frontiersin.orgfrontiersin.org

A comparative analysis of the structure, function, and signaling pathways of these and other analogous peptides alongside P23 will be highly informative. Such studies can reveal conserved motifs and mechanisms across different taxa, as well as species-specific adaptations. This comparative biological approach will broaden our understanding of the fundamental principles governing gamete recognition and fertilization across the animal and plant kingdoms.

Translational Implications for Reproductive Biology Research (excluding clinical applications)

While direct clinical applications are outside the scope of this discussion, the knowledge gained from P23 research has significant translational implications for fundamental reproductive biology research. A deeper understanding of the molecular mechanisms of fertilization, as elucidated through the study of P23 and its analogs, can inform and enhance various areas of non-clinical research.

For instance, insights into the signaling pathways activated by P23 could lead to the development of novel research tools. These could include specific inhibitors or activators of key enzymes in the fertilization cascade, allowing for more precise experimental manipulation of fertilization events in a laboratory setting. This could be invaluable for studies on gamete maturation, sperm-egg interaction, and early embryonic development. biocev.eu

Furthermore, the identification of specific peptide-receptor pairs, such as that of P23 and its yet-to-be-identified oocyte receptor, can serve as a model system for studying protein-protein interactions in a biological context. This can have broader implications for understanding cell-cell recognition and signaling in other physiological systems.

The study of reproductive proteins and their rapid evolution also provides a powerful model for investigating speciation and the maintenance of reproductive barriers. biorxiv.org By comparing the P23 system with analogous systems in other species, researchers can gain insights into the evolutionary pressures that drive the diversification of reproductive molecules.

Ultimately, the foundational knowledge generated from research on this compound will contribute to a more comprehensive and nuanced understanding of the intricate and fundamental process of fertilization. This, in turn, will provide a stronger scientific basis for future advancements in reproductive sciences.

Q & A

Q. What molecular triggers initiate the acrosomal reaction in sperm?

The acrosomal reaction (AR) is initiated by species-specific ligands (e.g., egg jelly components in sea urchins) or chemical stimuli like progesterone in mammals. Key triggers include calcium influx and intracellular pH elevation. For example, calcium ionophores (A23187) or ionomycin induce AR by mimicking physiological Ca²⁺ signaling, while pH-dependent actin polymerization is critical in echinoderms .

Q. How is calcium signaling measured during acrosomal exocytosis?

Intracellular Ca²⁺ levels are quantified using fluorescent dyes (e.g., indo-1) loaded into sperm. Simultaneous imaging of Ca²⁺ fluorescence (ratiometric analysis) and sperm morphology allows correlation of Ca²⁺ spikes with AR progression. For example, progesterone-induced Ca²⁺ transients in human sperm are inhibited by MARCKS ED-TMR peptides, demonstrating calcium's regulatory role .

Q. What methodologies assess acrosomal integrity post-cryopreservation?

Fluorometric staining (e.g., LysoTracker Green, FITC-PSA) combined with flow cytometry provides rapid, quantitative assessment. Validation against transmission electron microscopy (TEM) ensures accuracy. SYBR-14/PI dual staining differentiates viable vs. dead sperm, critical for evaluating cryodamage .

Advanced Research Questions

Q. How to resolve contradictions in calcium vs. pH dependency during actin polymerization?

In echinoderms, actin polymerization is pH-dependent, while calcium drives membrane fusion. Experimental designs should isolate variables: use ionophores with distinct affinities (e.g., nigericin for H⁺ vs. A23187 for Ca²⁺) in pH-buffered media. Comparative studies in permeabilized vs. intact sperm clarify compartment-specific effects .

Q. What experimental designs validate species-specific acrosomal protein divergence?

Sequence alignment of acrosomal proteins (e.g., abalone 18-kDa fusagenic protein) across species reveals positive Darwinian selection. PCR amplification of cDNA followed by phylogenetic analysis identifies conserved vs. hypervariable regions. Functional assays (e.g., liposome fusion) test cross-species compatibility .

Q. How to differentiate spontaneous vs. induced acrosomal exocytosis in vitro?

Inhibitors like MARCKS ED peptides stabilize F-actin, reducing basal exocytosis. Control experiments using non-permeabilized sperm pre-treated with ED-TMR quantify spontaneous secretion. Compare results with stimulated samples (e.g., progesterone or ionophores) to isolate induced pathways .

Q. Why do fluorometric and TEM acrosomal assessments sometimes diverge?

Fluorometric probes (e.g., FITC-PSA) may label residual acrosomal contents post-exocytosis, while TEM detects structural loss. Validate methods using capacitated sperm induced with A23187; correlate staining results with ultrastructural TEM data to reconcile discrepancies .

Q. How does MARCKS phosphorylation regulate calcium mobilization?

Phosphorylated MARCKS releases its effector domain (ED), modulating actin-Ca²⁺ cross-talk. Use permeable ED-TMR peptides in intact sperm to inhibit progesterone-induced Ca²⁺ transients. Phospho-mutant ED4A peptides further dissect phosphorylation-dependent signaling .

Q. What techniques quantify chemotaxis vs. AR triggers in sperm?

Microfluidic chambers separate chemotactic gradients (e.g., resact peptide) from AR-inducing zones (e.g., egg jelly). Track sperm motility (CASA) and AR incidence (FITC-PSA staining) to distinguish guidance mechanisms from exocytosis triggers .

Q. How to optimize staining protocols for viability and acrosomal status?

Combine supravital dyes (Hoechst 33258) with organelle-specific probes (rhodamine 123 for mitochondria). Multi-parametric flow cytometry distinguishes live, motile sperm with intact acrosomes from dead or reacted populations, reducing false positives .

Key Methodological Considerations

  • Calcium Imaging : Use ratiometric dyes (indo-1) for dynamic Ca²⁺ tracking .
  • Actin Dynamics : Employ phalloidin staining or GFP-actin transgenics to visualize polymerization .
  • Statistical Validation : Compare treatments across ≥3 replicates using ANOVA or t-tests (e.g., SigmaStat) to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.